
Cyclopropylmethyl(propyl)sulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl(propyl)sulfamoyl chloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H14ClNO2S . This indicates that the molecule contains 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
The physical state and storage conditions of this compound are not explicitly mentioned in the search results . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .Applications De Recherche Scientifique
Sulfamoyl Chlorides Activation for Aliphatic Sulfonamides Synthesis The activation of sulfamoyl chlorides through single electron reduction, despite being more challenging compared to sulfonyl chlorides, can be facilitated by Cl-atom abstraction by a silyl radical. This process enables the direct access to aliphatic sulfonamides from alkenes, using a simple step of hydrosulfamoylation. This method, involving inexpensive olefins, tris(trimethylsilyl)silane, and photocatalyst Eosin Y, is particularly advantageous for late-stage functionalization in medicinal chemistry, producing complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).
Chemoselective Catalyst for Transesterification The use of 1-Propyl-3-methylimidazolium chloride ionic liquid and sulfamic acid has demonstrated significant chemoselective catalysis for the transesterification of β-ketoesters. This synergy allows for the efficient transesterification with alcohols of varying structures while maintaining catalytic activity through multiple uses (Bo et al., 2003).
Cyclopropane Derivatives Preparation Cyclopropane serves as a fundamental structural element across a spectrum of natural compounds and as an intermediate in synthesizing more complex cyclic and acyclic alkanes. Recent advancements in enantioselective synthesis highlight the ongoing development of efficient methods for preparing enantiomerically enriched cyclopropane derivatives. These methods include halomethylmetal-mediated cyclopropanation, transition-metal-catalyzed decomposition of diazo compounds, and nucleophilic addition/ring closure sequences, showcasing the innovative approaches to generating functionalized cyclopropanes (Abramovitch et al., 2008).
Electrophilic Bromocyclization Catalysis The development of a Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide presents a novel catalytic approach. This method is applicable to both 1,1- and 1,2-substituted cyclopropylmethyl amides, resulting in oxazolines and oxazines with good yields and excellent diastereoselectivity, illustrating the potential for creating complex cyclic structures with high stereocontrol (Wong et al., 2015).
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-propylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZLVZGYUDHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)
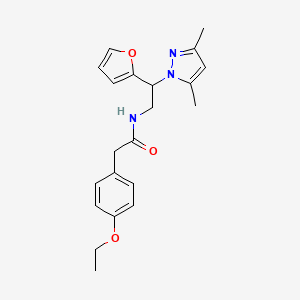
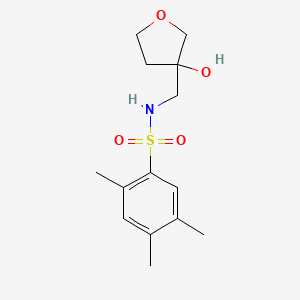
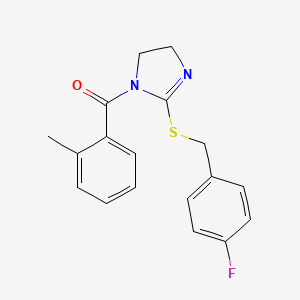
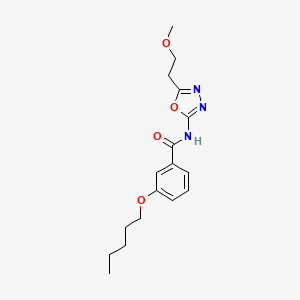
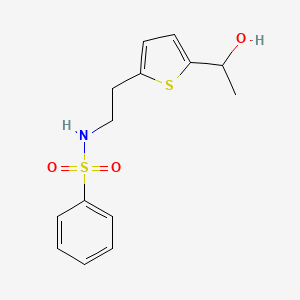
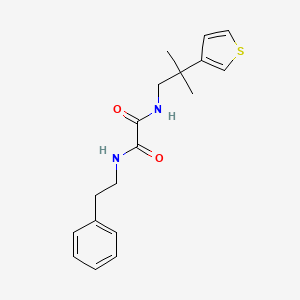
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)
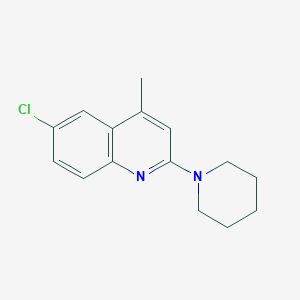
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)
